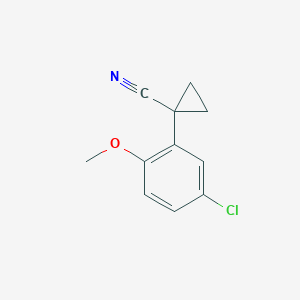

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Descripción

Propiedades

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFZNHDXNWIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile

The compound this compound, with the CAS No. 1152566-93-2, has a molecular formula of C11H10ClNO and a molecular weight of 207.66.

The preparation of 1-(5-Chloro-2-methoxyphenyl)-cyclopropane-1-carbonitrile involves reacting 1,2,4-trichlorobenzene with 5-amino-2,3-dihydrothiophene-4-carbonitrile in a solvent, using a base at a specific temperature. This method is noted for its mild reaction conditions, simple process, low cost, high yield, and reduced waste production, making it suitable for large-scale industrial production.

The reaction proceeds as follows:

- Reacting 1,2,4-trichlorobenzene with 5-amino-2,3-dihydrothiophene-4-carbonitrile in a solvent.

- Using a base such as hexamethyldisilazide alkali metal, hexamethyldisilazide alkaline earth metal, alkali metal hydroxide, alkali metal alkoxide, or alkaline earth metal alkoxide; sodium hydroxide, potassium hydroxide, sodium methoxide, sodium tert-butoxide, potassium tert-butoxide, or magnesium tert-butoxide are suitable, with sodium hydroxide being preferred.

The synthesis of 5-amino-2,3-dihydrothiophene-4-carbonitrile is documented in Caspari, Philip et al. at RSC Advances, 6(100), 98059-98065; 2016.

1.2 Example 1: Synthesis of 1-(2,4-dichlorophenyl)-1-cyclopropanecarbonitrile

To a solution of 5-amino-2,3-dihydrothiophene-4-carbonitrile (1.0 g, 7.9 mmol, 1.0 eq) in DMF (32 mL), add 1,2,4-trichlorobenzene (1.44 g, 7.9 mmol, 1.0 eq) and sodium t-butoxide (1.52 g, 15.85 mmol, 2.0 eq). Stir the reaction mixture at room temperature for 3 hours, then at 65-70°C for 1 hour. TLC monitors the completion of the reaction. Allow it to cool slowly to room temperature.

Alternative Synthesis: 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol

A related compound, 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol, can be synthesized through the cyclopropanation of a suitable precursor. One method involves reacting 5-chloro-2-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. Industrial production may use continuous flow reactors and optimized conditions to enhance yield and purity, along with purification techniques like recrystallization and chromatography to ensure high-quality output.

Data Tables

The following tables summarize relevant data for the compounds discussed:

| Property | This compound | 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol |

|---|---|---|

| CAS No. | 1152566-93-2 | N/A |

| Molecular Formula | C11H10ClNO | C10H11ClO2 |

| Molecular Weight | 207.66 | 198.64 g/mol |

Research Findings

Research indicates that 1-(5-Chloro-2-methoxyphenyl)cyclopropan-1-ol exhibits biological activities, particularly antimicrobial and antifungal properties, attributed to its unique structural features, including the chloro and methoxy groups on the aromatic ring and the hydroxyl group on the cyclopropane ring. The strained cyclopropane ring enhances reactivity, making it a candidate for biological interactions, potentially inhibiting certain enzymes or receptors.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

Análisis De Reacciones Químicas

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of cyclopropane-containing compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, and the cyclopropane ring can influence the compound’s reactivity and binding properties . Detailed studies on its mechanism of action are essential to fully understand its effects.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs

Physicochemical Properties

Table 2: Physicochemical Comparison

- Electronic Effects: The chlorine and methoxy groups in the target compound create a mixed electronic profile (electron-withdrawing Cl and electron-donating OMe), whereas the bromophenyl analog lacks methoxy, reducing steric hindrance .

Actividad Biológica

1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H10ClN

- Molecular Weight : 209.66 g/mol

Structure

The compound features a cyclopropane ring attached to a phenyl group that contains a chlorine and methoxy substituent. This unique structure may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. The compound has shown promise in inhibiting various cancer cell lines through different mechanisms.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (colon cancer) | 5.2 |

| MCF7 (breast cancer) | 4.8 |

| A549 (lung cancer) | 6.0 |

These results indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its antitumor effects is believed to involve the induction of apoptosis and cell cycle arrest. The compound may disrupt critical signaling pathways involved in tumor growth and survival.

Study Findings on Mechanism

Research has shown that the compound affects the expression of key proteins involved in apoptosis, such as:

- Bcl-2 : Downregulation observed.

- Caspase-3 : Activation noted.

This suggests that the compound triggers apoptotic pathways leading to cancer cell death .

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 15 |

These findings indicate that the compound has potential as an antimicrobial agent, possibly useful in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the phenyl ring or cyclopropane moiety may lead to enhanced potency or selectivity.

SAR Insights

Research indicates that:

- The chlorine atom enhances lipophilicity, improving membrane permeability.

- The methoxy group may contribute to increased binding affinity for target proteins.

These insights are crucial for designing more potent derivatives with improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclopropanation of nitrile-containing precursors. For example, derivatives like 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile are prepared by reacting nitro-substituted phenyl precursors with cyclopropane-forming reagents under controlled conditions (e.g., using General Procedure D for nitration and reduction steps) .

- Optimization : Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., Pd for cross-coupling) critically influence yield. LCMS and -NMR are used to monitor intermediates (e.g., δH 1.65–1.58 ppm for cyclopropane protons) .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 79% |

| Cyclopropanation | NaH, DMF, RT | 85% |

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

- NMR Spectroscopy : -NMR reveals cyclopropane protons as multiplet signals (δH 1.65–1.27 ppm) and aromatic protons (δH 6.73–7.60 ppm) .

- LCMS : The compound may not ionize effectively via ESI, requiring alternative ionization methods (e.g., APCI) .

- Elemental Analysis : Confirms purity (>95%) and molecular formula (C₁₁H₉ClN₂O) .

Advanced Research Questions

Q. How does the cyclopropane ring influence conformational stability in crystallographic studies?

- Crystallography : The cyclopropane ring introduces angle strain, affecting molecular packing. SHELX software (e.g., SHELXL) is used to refine crystal structures, revealing bond angles and torsional strain . For analogs like 1-(5-Bromo-2-chlorophenyl)cyclopropane derivatives, monoclinic crystal systems (space group C2/c) are observed with Z = 16 .

- Computational Modeling : Quantum chemistry methods (e.g., QSPR) predict strain energy and reactivity of the nitrile group .

Q. What role do hydrogen bonding and π-π interactions play in molecular aggregation?

- Graph Set Analysis : Hydrogen bonding patterns (e.g., R₂²(8) motifs) in analogs like 1-(4-Bromophenyl)cyclopropane derivatives stabilize crystal lattices. The nitrile group can act as a weak hydrogen bond acceptor .

- π-Stacking : The chloro-methoxyphenyl group participates in edge-to-face interactions, influencing solubility and melting points .

Q. How can computational methods predict the reactivity of the nitrile group for further derivatization?

- QSPR/Neural Networks : Tools like CC-DPS analyze electrophilicity of the nitrile carbon, predicting susceptibility to nucleophilic attack (e.g., hydrolysis to amides or coupling reactions) .

- Docking Studies : For bioactive analogs, nitrile derivatives show affinity for targets like WD-repeat proteins, validated via molecular dynamics simulations .

Q. What strategies are used to study substituent effects on biological activity or photochemical behavior?

- SAR Studies : Comparative analysis of substituents (e.g., Cl vs. Br at the 5-position) reveals trends in bioactivity. For example, 1-(3-amino-4-hydroxyphenyl)cyclopropane derivatives exhibit enhanced solubility and target binding .

- Photochemical Deracemization : Derivatives like 1-[4-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile undergo UV-induced stereoinversion, studied via circular dichroism and HPLC .

Q. How is X-ray crystallography applied to resolve structural ambiguities in cyclopropane derivatives?

- Refinement Protocols : High-resolution data (e.g., β = 98.348° for monoclinic systems) are refined using SHELXL, with anisotropic displacement parameters for heavy atoms (Cl, Br) .

- Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXE is employed for phase extension and map improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.